Cromakalin

Stereochemistry Vasorelaxation Smooth Muscle

Cromakalim (BRL 34915) is the prototypical KATP channel opener and definitive reference standard for evaluating novel Kir6.x/SUR2 channel modulators. Its vasodilatory activity is stereospecific—the (3S,4R)-enantiomer exhibits up to 191-fold greater potency—and its vasorelaxation is completely abolished by glibenclamide, unlike pinacidil. Critically, cromakalim does not suppress plasma insulin, distinguishing it from diazoxide for clean cardiovascular studies. For researchers needing compound-specific procurement with verified potency and minimal off-target effects, this racemic standard delivers unmatched experimental reproducibility.

Molecular Formula C16H18N2O3
Molecular Weight 286.33 g/mol
Cat. No. B1194892
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCromakalin
SynonymsBRL 38226
BRL 38227
BRL-34915
BRL-38226
BRL-38227
BRL38226
BRL38227
Cromakalim
Cromakalim, (3R-cis)-Isomer
Cromakalim, (3R-trans)-Isomer
Cromakalim, (3S-cis)-Isomer
Cromakalim, (3S-trans)-Isomer
Cromakalim, (trans)-Isomer
Lemakalim
Levcromakalim
Molecular FormulaC16H18N2O3
Molecular Weight286.33 g/mol
Structural Identifiers
SMILESCC1(C(C(C2=C(O1)C=CC(=C2)C#N)N3CCCC3=O)O)C
InChIInChI=1S/C16H18N2O3/c1-16(2)15(20)14(18-7-3-4-13(18)19)11-8-10(9-17)5-6-12(11)21-16/h5-6,8,14-15,20H,3-4,7H2,1-2H3/t14-,15+/m0/s1
InChIKeyTVZCRIROJQEVOT-LSDHHAIUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cromakalim (BRL 34915): A Prototypical KATP Channel Opener for Cardiovascular Research and Procurement


Cromakalim (BRL 34915) is the prototypical ATP-sensitive potassium (KATP) channel opener, primarily acting on Kir6.x/SUR2-containing channels to induce membrane hyperpolarization and vasorelaxation [1]. As a racemic trans-3,4-disubstituted benzopyran, it serves as a foundational tool compound for investigating KATP channel pharmacology, with its vasodilatory activity residing almost exclusively in the (3S,4R) enantiomer, levcromakalim [2]. Cromakalim is a potent, orally active hypotensive agent in vivo and is widely used as a reference standard for benchmarking novel potassium channel modulators in cardiovascular, smooth muscle, and metabolic research .

Why Generic Substitution Fails: Critical Differentiation of Cromakalim from In-Class KATP Openers


Generic substitution among KATP channel openers is not scientifically valid due to profound differences in stereoselectivity, tissue specificity, and off-target pharmacology. The vasodilatory activity of cromakalim is stereospecific, with the (3S,4R)-enantiomer (levcromakalim) exhibiting up to 191-fold greater potency than its antipode [1]. Furthermore, while cromakalim and pinacidil are often grouped together, cromakalim's vasorelaxation is almost entirely abolished by glibenclamide and high K+, whereas pinacidil retains a K+ channel-independent relaxant mechanism [2]. In contrast to diazoxide, cromakalim does not suppress plasma insulin, indicating a different SUR subtype selectivity profile [3]. These quantifiable differences in stereochemical potency, mechanism specificity, and endocrine effects render simple in-class substitution inappropriate and underscore the necessity for compound-specific procurement based on experimental requirements.

Cromakalim Quantitative Differentiation Guide: Head-to-Head Evidence Against Key Comparators


Stereospecific Potency: Levcromakalim (3S,4R) Exhibits 150- to 191-Fold Greater Relaxant Activity Than the (+)-Enantiomer

The vasorelaxant activity of cromakalim is highly stereospecific. In rabbit aortic rings, the active (-)-(3S,4R) enantiomer (levcromakalim) exhibited an EC50 of 0.18 µM against depolarization-induced contractions, demonstrating a 150-fold higher relaxing potency than the (+)-enantiomer [1]. Under conditions of agonist-induced Ca2+ entry via receptor-operated channels, the potency difference increased to 191-fold (EC50 0.68 µM for (-)-cromakalim) [1]. Furthermore, the (R,R) enantiomer of cis-cromakalim is 50 times weaker than levcromakalim but 3 times more potent than the (+)-(3R,4S) enantiomer [2]. This profound stereochemical dependence necessitates precise enantiomeric specification in experimental design and procurement.

Stereochemistry Vasorelaxation Smooth Muscle

Cromakalim vs. Pinacidil: Differential Sensitivity to Glibenclamide and K+ Channel Blockade

While both cromakalim and pinacidil are KATP channel openers, their mechanisms of vascular relaxation diverge significantly. In isolated canine and bovine blood vessels, glibenclamide (an ATP-activated K+ channel inhibitor) and high KCl (25-60 mM) almost completely abolished cromakalim-induced relaxation. In contrast, pinacidil-mediated relaxation was only partially inhibited under the same conditions, indicating that pinacidil also relaxes blood vessels via a K+ channel-independent mechanism [1]. Furthermore, in dog coronary arteries contracted with 20.9 mM K+, cromakalim produced relaxation with a pD2 of 6.53, whereas pinacidil exhibited a pD2 of 5.95, indicating cromakalim is approximately 3.8-fold more potent in this preparation [2].

Mechanism of Action KATP Channel Vascular Pharmacology

Cromakalim vs. Diazoxide: Absence of Plasma Insulin Suppression Defines SUR Subtype Selectivity

KATP channel openers differ in their selectivity for sulfonylurea receptor (SUR) subtypes. In comparative in vivo studies, diazoxide significantly lowered plasma insulin concentration, whereas cromakalim (and RP 52891) did not affect insulin levels [1]. This functional difference is attributed to cromakalim's specificity for SUR2-containing (vascular/smooth muscle) KATP channels, with negligible activity on SUR1-containing (pancreatic β-cell) channels, unlike diazoxide which activates SUR1 [2]. Consequently, cromakalim produces vasodilation without the confounding metabolic effects of insulin suppression seen with diazoxide.

SUR Subtype Endocrine Selectivity

Cromakalim vs. Nifedipine: Regional Hemodynamic Selectivity in Renal Vascular Bed

Comparative hemodynamic studies in anesthetized normotensive rats revealed distinct regional vascular selectivity between cromakalim and the calcium channel blocker nifedipine. Cromakalim (1-300 µg/kg) produced dose-related falls in mean arterial pressure and selectively reduced renal vascular resistance by 30-50%, with a more pronounced effect on this vascular bed compared to nifedipine [1]. While all three agents tested (Ro 31-6930, cromakalim, nifedipine) reduced renal vascular resistance similarly, cromakalim was noted to exert a selective action on this vascular bed [1]. In terms of potency, the hypotensive ED20 values in conscious spontaneously hypertensive rats (SHR) were 0.11 mg/kg p.o. for cromakalim and 0.016-0.017 mg/kg i.v. for its active enantiomer levcromakalim [2].

Hemodynamics Regional Blood Flow Vascular Selectivity

Enantiomer Pharmacokinetics: Marked Species-Dependent Disposition Differences Between (+)- and (-)-Cromakalim

The disposition of cromakalim enantiomers exhibits striking species-dependent differences with critical implications for in vivo study design. In rats, following oral administration, blood concentrations of the 3R,4S(+) enantiomer were up to fourfold higher than those of the 3S,4R(-) enantiomer (levcromakalim), with the (+) enantiomer undergoing less extensive metabolism [1]. In cynomolgus monkeys, this difference was dramatically magnified: plasma concentrations of the 3R,4S(+) enantiomer were approximately 100-fold higher than those of the 3S,4R(-) enantiomer [1]. Additionally, the (-) enantiomer was almost entirely metabolized by glucuronidation, whereas the (+) enantiomer yielded predominantly phase I metabolites [1].

Pharmacokinetics Enantiomer Disposition ADME

Cromakalim in Practice: Optimal Research and Industrial Application Scenarios


Benchmarking Novel KATP Channel Openers in Cardiovascular Pharmacology

Cromakalim serves as the definitive reference compound for evaluating novel KATP channel openers. Its well-characterized in vivo hypotensive potency (ED20 = 0.11 mg/kg p.o. in SHR) and regional hemodynamic profile (30-50% reduction in renal vascular resistance) provide a validated benchmark against which new chemical entities can be quantitatively compared [1]. The compound's established pD2 of 6.53 in dog coronary artery and its complete sensitivity to glibenclamide make it an ideal positive control for confirming KATP channel-mediated vasorelaxation in isolated tissue bath studies [2].

SUR2-Selective KATP Channel Activation Without Pancreatic Confounds

For studies requiring vascular KATP channel activation without interference from insulin secretion or pancreatic β-cell effects, cromakalim offers a distinct advantage over diazoxide. Its lack of effect on plasma insulin concentration, as established in comparative in vivo studies, ensures that observed cardiovascular effects are not confounded by metabolic changes [3]. This selectivity profile makes cromakalim the tool of choice for investigating the role of SUR2-containing KATP channels in vascular smooth muscle, cardioprotection, and hypertension models.

Stereochemical Potency Studies and Enantiomer-Specific Pharmacology

The dramatic 150- to 191-fold potency difference between (-)- and (+)-cromakalim enantiomers in rabbit aortic rings provides a robust system for studying stereochemical requirements of KATP channel modulation [4]. Researchers investigating the structural determinants of KATP opener activity can utilize the enantiomer pair to probe the stereospecific binding pocket of the SUR2 subunit. Additionally, the species-dependent pharmacokinetic differences (4-fold in rat vs. 100-fold in monkey plasma concentration ratios) offer a unique model for studying enantiomer-specific ADME and its impact on in vivo pharmacology [5].

Mechanistic Studies of KATP Channel-Dependent vs. Independent Vasorelaxation

Cromakalim's complete sensitivity to glibenclamide and high K+ depolarization, in contrast to pinacidil's partial resistance, makes it an essential tool for dissecting KATP channel-dependent versus independent mechanisms of vasorelaxation [6]. In experimental protocols designed to isolate the contribution of KATP channels to vascular tone regulation, cromakalim provides a cleaner pharmacological signal with minimal off-target relaxant effects, enabling more definitive mechanistic conclusions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cromakalin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.